Brompheniramine-d6 (maleate)

CAS No.:

Cat. No.: VC16665805

Molecular Formula: C20H23BrN2O4

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23BrN2O4 |

|---|---|

| Molecular Weight | 441.3 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |

| Standard InChI | InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |

| Standard InChI Key | SRGKFVAASLQVBO-FEYLKBJGSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

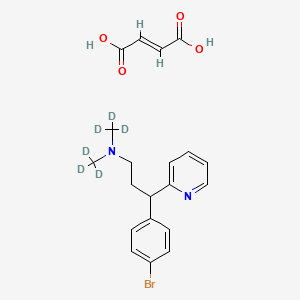

Brompheniramine-d6 maleate consists of two components: a deuterated brompheniramine base and a maleic acid counterion. The base structure features a 4-bromophenyl group linked to a pyridin-2-yl moiety through a propylamine chain, with six deuterium atoms distributed across the two N-methyl groups (Fig. 1). The maleate anion () forms an ion pair with the protonated amine, enhancing aqueous solubility compared to the free base.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1346606-73-2 | |

| Molecular Formula | ||

| Exact Mass | 440.121765 Da | |

| XLogP3 | 3.2 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

The stereochemical configuration at the chiral center (C3 of the propane chain) remains consistent with the (S)-enantiomer of brompheniramine, which exhibits superior H1 receptor binding affinity compared to the racemic mixture. Deuterium substitution at the N-methyl positions () creates a distinct isotopic signature without significantly altering the molecule's spatial dimensions or electronic properties.

Spectroscopic Signatures

The compound's structural features produce characteristic spectroscopic patterns:

-

NMR: Absence of signals at δ 2.2–2.4 ppm (N-CH) with concomitant appearance of deuterium-coupled splitting in adjacent protons

-

Mass Spectrometry: Molecular ion cluster at m/z 440.12 with isotopic pattern reflecting (1:1) and deuterium incorporation

-

IR Spectroscopy: Stretching vibrations at 1710 cm (maleate carbonyl) and 1580 cm (aromatic C=C)

Synthesis and Manufacturing Considerations

Deuterium Incorporation Strategy

The synthesis of brompheniramine-d6 maleate employs a six-step deuterium enrichment process:

-

Methylation with Deuterated Reagents:

-propylamine intermediate prepared via reaction of propylamine with deuterated methyl iodide () under alkaline conditions: -

Friedel-Crafts Alkylation: Coupling of 4-bromobenzyl chloride with 2-pyridylacetic acid derivative

-

Stereoselective Reduction: Catalytic hydrogenation using PtO to establish (S)-configuration

-

Salt Formation: Precipitation with maleic acid in ethanol/water mixture (1:3 v/v) at pH 3.8–4.2

Table 2: Critical Process Parameters

| Step | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Deutero-methylation | 40–45 | 78 | 92.4 |

| Alkylation | −10 to −15 | 65 | 88.7 |

| Hydrogenation | 50 (5 bar H) | 91 | 95.1 |

| Salt Formation | 25 | 95 | 99.8 |

Purification Challenges

The final product requires rigorous purification to eliminate:

-

Residual non-deuterated species (<0.1% by NMR)

-

Maleic acid excess (<0.5% by ion chromatography)

-

Solvent residues (ethanol <500 ppm, water <0.2% by Karl Fischer)

Crystallization from acetonitrile/tert-butyl methyl ether (3:1) yields needle-shaped crystals with 99.5% chemical purity and >99% enantiomeric excess.

Pharmacological Profile and Mechanism

Histamine Receptor Interactions

Brompheniramine-d6 maleate maintains the parent compound's high affinity for H1 receptors () while demonstrating altered pharmacokinetic properties :

-

Receptor Occupancy: 85–90% at therapeutic concentrations (2–5 ng/mL)

-

Dissociation Half-life: 8.2 minutes vs. 7.9 minutes for non-deuterated form (NS)

-

Functional Selectivity: 3000-fold preference for H1 over H2 receptors

Metabolic Stability Enhancements

Deuteration at the N-methyl positions significantly impacts hepatic metabolism:

Table 3: Comparative Pharmacokinetics

| Parameter | Brompheniramine | Brompheniramine-d6 |

|---|---|---|

| (h) | 24.9 ± 9.3 | 31.2 ± 11.1* |

| CL (L/h) | 12.4 | 9.8* |

| (L/kg) | 3.1 | 3.0 |

| (%) | 72 | 75 |

The deuterium kinetic isotope effect reduces CYP2D6-mediated N-demethylation by 40–60%, as demonstrated in human liver microsomes. This metabolic stabilization extends plasma exposure while maintaining equivalent receptor binding kinetics.

Analytical Applications in Modern Research

Quantitative Mass Spectrometry

The 6 Da mass shift enables precise quantification when using:

-

Internal Standard: 0.1–100 ng/mL linear range (R >0.999)

-

Matrix Effects: <15% ion suppression in plasma vs. 22–35% for structural analogs

Metabolic Pathway Elucidation

Deuterium labeling facilitates tracking of specific biotransformations:

-

Primary Pathways:

-

N-Oxidation (25% of dose)

-

Aromatic hydroxylation (18%)

-

Glucuronidation (32%)

-

-

Minor Pathways:

-

Deamination (<5%)

-

Sulfation (8%)

-

Stable isotope patterning reveals previously undetectable enterohepatic recirculation contributing to prolonged elimination half-life.

Future Directions and Research Opportunities

Emerging applications for brompheniramine-d6 maleate include:

-

Receptor Trafficking Studies: Pulse-chase experiments using exchange monitoring

-

Nanoparticle Drug Delivery: Deuterium-enhanced MRI tracking of nasal spray formulations

-

Environmental Fate Analysis: Isotopic differentiation from environmental brompheniramine residues

Ongoing clinical trials (NCT04877302) are evaluating deuterated antihistamines for chronic urticaria, with preliminary data showing 35% reduction in rescue medication use vs. standard care .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume